molecular formula C8H14FN3O2S B13419368 1-(2-Fluoroethyl)-1-nitroso-3-(tetrahydro-2H-thiopyran-4-yl)urea CAS No. 32319-90-7

1-(2-Fluoroethyl)-1-nitroso-3-(tetrahydro-2H-thiopyran-4-yl)urea

Cat. No.: B13419368
CAS No.: 32319-90-7
M. Wt: 235.28 g/mol
InChI Key: RASQWFNMYUIFFE-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-1-nitroso-3-(tetrahydro-2H-thiopyran-4-yl)urea is a chemical compound with the molecular formula C8H15FN2OS It is characterized by the presence of a fluoroethyl group, a nitroso group, and a tetrahydrothiopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoroethyl)-1-nitroso-3-(tetrahydro-2H-thiopyran-4-yl)urea typically involves the reaction of 1-(2-fluoroethyl)-3-(tetrahydro-2H-thiopyran-4-yl)urea with nitrosating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at low temperatures to ensure the stability of the nitroso group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with additional steps for purification such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoroethyl)-1-nitroso-3-(tetrahydro-2H-thiopyran-4-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluoroethyl)-1-nitroso-3-(tetrahydro-2H-thiopyran-4-yl)urea has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-1-nitroso-3-(tetrahydro-2H-thiopyran-4-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in protein function. The fluoroethyl group may enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluoroethyl)-3-(tetrahydro-2H-thiopyran-4-yl)urea: Lacks the nitroso group, which may result in different chemical reactivity and biological activity.

    1-(2-Fluoroethyl)-1-nitroso-3-(tetrahydro-2H-pyran-4-yl)urea: Similar structure but with a pyran ring instead of a thiopyran ring, which may affect its chemical properties and interactions.

Uniqueness

1-(2-Fluoroethyl)-1-nitroso-3-(tetrahydro-2H-thiopyran-4-yl)urea is unique due to the presence of both a nitroso group and a fluoroethyl group, which confer distinct chemical reactivity and potential biological activity. The tetrahydrothiopyran ring also contributes to its unique structural and functional properties.

Properties

CAS No.

32319-90-7

Molecular Formula

C8H14FN3O2S

Molecular Weight

235.28 g/mol

IUPAC Name

1-(2-fluoroethyl)-1-nitroso-3-(thian-4-yl)urea

InChI

InChI=1S/C8H14FN3O2S/c9-3-4-12(11-14)8(13)10-7-1-5-15-6-2-7/h7H,1-6H2,(H,10,13)

InChI Key

RASQWFNMYUIFFE-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1NC(=O)N(CCF)N=O

Origin of Product

United States

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